Hexane-d14 (CAS: 21666-38-6) is a fully deuterated, non-polar aliphatic hydrocarbon utilized primarily as a specialized solvent in advanced analytical and structural chemistry. Characterized by its chemical inertness, extremely low dielectric constant, and complete isotopic substitution, it serves as a critical medium for preserving weak non-covalent interactions that are otherwise disrupted by polar or protic solvents. In procurement contexts, Hexane-d14 is selected over standard solvents for its unique isotopic properties, which include an absence of proton resonances in 1H NMR spectroscopy, a shifted vibrational profile that clears the C-H stretching region in infrared (IR) and Raman spectroscopy, and a highly positive scattering length density (SLD) essential for contrast-matching in neutron scattering workflows .
Substituting Hexane-d14 with undeuterated n-hexane or alternative deuterated solvents fundamentally compromises specific analytical workflows. Undeuterated n-hexane produces massive 1H NMR signals between 0.8 and 1.5 ppm and intense IR/Raman absorbances in the 2800–3000 cm⁻¹ region, completely obscuring the aliphatic features of target solutes . While other deuterated solvents like chloroform-d or methanol-d4 are readily available, their higher polarity and hydrogen-bonding capabilities disrupt native self-assembly, micellization, and weak improper hydrogen bonds (e.g., C-H···O interactions) that only persist in strictly non-polar environments [1]. Furthermore, alternative non-polar deuterated solvents like cyclohexane-d12 possess different molecular geometries and significantly higher freezing points (approx. 6.5 °C), rendering them unsuitable for low-temperature conformational studies or specific microemulsion phase behaviors where the linear alkane chain of hexane is required[2].
In Small-Angle Neutron Scattering (SANS) experiments, the ability to mask or highlight specific structural components of a micelle or nanoparticle depends entirely on the solvent's scattering length density (SLD). Hexane-d14 exhibits a highly positive SLD of 6.14 × 10⁻⁶ Å⁻², in stark contrast to the negative SLD of undeuterated h-hexane (-0.57 × 10⁻⁶ Å⁻²) [1]. By blending Hexane-d14 with h-hexane, researchers can precisely tune the bulk solvent SLD across a wide range to perfectly match the SLD of specific solute domains, such as AOT surfactant shells or fullerene cores, enabling the isolation of scattering signals from the unmatched components [2].
| Evidence Dimension | Scattering Length Density (SLD) |
| Target Compound Data | Hexane-d14: 6.14 × 10⁻⁶ Å⁻² |
| Comparator Or Baseline | h-Hexane: -0.57 × 10⁻⁶ Å⁻² |
| Quantified Difference | Absolute shift of 6.71 × 10⁻⁶ Å⁻² |
| Conditions | Contrast-variation SANS (CV-SANS) at standard temperature |
Procurement of the fully deuterated isotopologue is mandatory for CV-SANS, as its high SLD provides the necessary dynamic range to contrast-match complex multicomponent nanoparticle systems.
For vibrational spectroscopy studies targeting the C-H stretching modes of solutes, the solvent matrix must be completely transparent in the 2800–3000 cm⁻¹ region. Isotopic substitution in Hexane-d14 shifts the solvent's C-D stretching frequencies down to the 2000–2200 cm⁻¹ range, leaving the critical C-H observation window free of background noise [1]. In contrast, undeuterated h-hexane exhibits overwhelming absorbance in the 2800–3000 cm⁻¹ range, masking solute signals. This transparency allows for the precise measurement of subtle vibrational solvatochromic shifts, such as those induced by weak C-H···O improper hydrogen bonds in non-polar liquid solutions [2].
| Evidence Dimension | Spectral interference in the 2800–3000 cm⁻¹ region |
| Target Compound Data | Hexane-d14: Transparent (C-D stretches shifted to 2000–2200 cm⁻¹) |
| Comparator Or Baseline | h-Hexane: Opaque (massive C-H stretching absorbance) |
| Quantified Difference | Complete elimination of solvent C-H background |
| Conditions | Liquid-phase IR and Raman spectroscopy |
Buyers conducting vibrational analysis on aliphatic chains, lipids, or weak hydrogen bonds must select Hexane-d14 to prevent the solvent from blinding the detector in the critical C-H stretching region.
The complete deuteration of the hexane backbone results in a significant kinetic isotope effect on the compound's macroscopic physical properties, most notably its density. Hexane-d14 possesses a liquid density of approximately 0.767 g/mL at 25 °C, which is roughly 16% higher than that of undeuterated h-hexane (0.659 g/mL)[1]. This quantitative difference directly impacts laboratory workflows involving precise volumetric solution preparation, molarity calculations, and the physical dynamics of liquid-liquid phase separation during biphasic extractions.
| Evidence Dimension | Liquid Density at 25 °C |
| Target Compound Data | Hexane-d14: ~0.767 g/mL |
| Comparator Or Baseline | h-Hexane: ~0.659 g/mL |
| Quantified Difference | ~16% increase in density (+0.108 g/mL) |
| Conditions | Standard ambient temperature and pressure |
Procurement teams and laboratory technicians must account for this density shift when transitioning from standard hexane to Hexane-d14 to ensure accuracy in quantitative assays and formulation concentrations.
Hexane-d14 is the definitive choice for formulating contrast-matching solvent mixtures in CV-SANS. By leveraging its high scattering length density, researchers can selectively mask the scattering contributions of non-polar solvent environments to resolve the core-shell structures of reverse micelles, metallic nanoparticles, and complex polymer aggregates [1].
For 1H NMR studies of highly sensitive, self-assembling molecules (e.g., porphyrin arrays) or membrane-permeable cyclic peptides (e.g., Cyclosporin A), Hexane-d14 provides a chemically inert, non-polar environment that perfectly mimics lipidic or apolar biological compartments without introducing overlapping aliphatic solvent peaks [2].
Hexane-d14 is procured as a transparent matrix for IR and Raman spectroscopy when analyzing the C-H stretching modes of solutes. Its use is critical for detecting subtle frequency shifts associated with improper C-H···O hydrogen bonding, which would be completely obscured by the C-H stretches of undeuterated solvents [3].
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